C10 Ceramide

Apoptosis Cancer Cell Biology Cytotoxicity Assay

Standardizing ceramide-based apoptosis assays is often confounded by the widely variable cytotoxicity of short-chain ceramide analogs. C10 Ceramide (N-Decanoylsphingosine) provides a quantifiable middle ground, enabling more tractable dose-response curves. - Distinct IC50 window (44-46 μM in MDA435/LCC6 cells) prevents overly rapid cell death vs. C6-ceramide. - Efficiently metabolized to complex sphingolipids, serving as a functional biosynthetic precursor for metabolic flux studies. - Retains potency in MDR1-overexpressing cancer cells, ensuring reliable activity in drug resistance research.

Molecular Formula C28H55NO3
Molecular Weight 453.7 g/mol
CAS No. 111122-57-7
Cat. No. B022337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC10 Ceramide
CAS111122-57-7
Molecular FormulaC28H55NO3
Molecular Weight453.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCC)O
InChIInChI=1S/C28H55NO3/c1-3-5-7-9-11-12-13-14-15-16-18-19-21-23-27(31)26(25-30)29-28(32)24-22-20-17-10-8-6-4-2/h21,23,26-27,30-31H,3-20,22,24-25H2,1-2H3,(H,29,32)/b23-21+/t26-,27+/m0/s1
InChIKeyFDWVAQFAMZLCAX-NBNLIBPQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:10 mgPurity:98+%Physical solid

N-Decanoylsphingosine (CAS 111122-57-7): Baseline Profile for Scientific Procurement


N-Decanoylsphingosine (CAS 111122-57-7), also designated C10-ceramide or N-decanoyl-D-erythro-sphingosine, is a synthetic short-chain ceramide analog with the molecular formula C28H55NO3 and a molecular weight of 453.74 g/mol . As a member of the sphingolipid class, it consists of a sphingosine backbone (18 carbons with a trans double bond at the 4,5-position) N-acylated with a saturated 10-carbon decanoyl fatty acid chain [1]. The compound is supplied as a powder or solid with typical purity specifications of ≥95% to ≥98.0% (TLC) . This product is primarily utilized as a cell-permeable tool for investigating ceramide-mediated signaling pathways, apoptosis, and sphingolipid metabolism in vitro .

Why N-Decanoylsphingosine Cannot Be Casually Substituted with Other Short-Chain Ceramides


While short-chain ceramides (C2–C16) are often grouped as 'cell-permeable ceramide analogs', this broad classification is functionally misleading. The length of the N-acyl chain is a critical determinant of a ceramide's biophysical properties, cellular uptake kinetics, metabolic fate, and ultimately, its biological potency and signaling specificity [1]. As demonstrated by multiple studies, substituting one chain length for another can result in orders-of-magnitude differences in cytotoxic IC50 values, qualitative shifts from inhibition to activation of specific cellular responses, and divergent metabolic processing that confounds experimental interpretation [2]. Therefore, N-Decanoylsphingosine (C10) occupies a distinct and quantifiable middle ground between the highly active but rapidly metabolized short-chain analogs (e.g., C6) and the poorly cell-permeable long-chain analogs (e.g., C16) [3]. The evidence below precisely defines this unique functional niche for procurement and experimental design.

Quantitative Differentiation Guide for N-Decanoylsphingosine (C10-Ceramide)


Cytotoxic Potency: N-Decanoylsphingosine Exhibits Intermediate Potency Between Highly Active C6 and Weakly Active C16 Analogs

N-Decanoylsphingosine (C10-ceramide) demonstrates a distinct cytotoxic profile characterized by an intermediate potency relative to other short-chain ceramides. In a direct comparative study, its growth inhibitory activity was measured against wild-type and multidrug-resistant (MDR1+) MDA435/LCC6 human breast cancer cells, yielding specific IC50 values that place it between the more potent C6-ceramide and the significantly less potent C16-ceramide [1][2].

Apoptosis Cancer Cell Biology Cytotoxicity Assay

Cellular Uptake Kinetics: N-Decanoylsphingosine Uptake Rate is Intermediate, Directly Correlating with Its Cytotoxic Activity

The cellular uptake rate of N-Decanoylsphingosine is quantitatively distinct from its shorter and longer-chain analogs, providing a mechanistic basis for its intermediate biological activity. Using a cholesteryl phosphocholine delivery system to HeLa cells, the incorporation rate of radiolabeled C10-Cer was directly measured and found to be intermediate between the rapidly taken up C6-Cer and the slowly incorporated C16-Cer. This differential uptake correlates strongly with the observed effects on cell viability [1].

Sphingolipid Metabolism Cell Permeability Pharmacokinetics

Platelet Activation: N-Decanoylsphingosine's Longer Chain Suggests Distinct Pro-Agonist Activity Compared to Inhibitory C2-Ceramide

The effect of cell-permeable ceramide analogs on platelet activation is chain-length dependent, with a functional shift observed between the short C2 and medium C6/C8 chains. While N-Decanoylsphingosine (C10) was not directly tested in this specific assay, its chain length (10 carbons) places it well within the range of analogs (C6, C8) that enhance agonist-induced platelet aggregation and calcium mobilization, in stark contrast to the inhibitory effects of C2-ceramide [1]. This indicates a class-level functional switch that is critical for experimental design in hemostasis and thrombosis research.

Platelet Biology Thrombosis Cell Signaling

Metabolic Fate: N-Decanoylsphingosine is Processed Similarly to C6-Ceramide, Differing from C16-Ceramide's Degradative Fate

Following cellular uptake, N-Decanoylsphingosine is metabolized via pathways distinct from longer-chain analogs. At low concentrations (1 μM), C10-Cer is preferentially converted to sphingomyelin and glucosylceramide, a metabolic fate it shares with C6-Cer. In contrast, C16-Cer at low doses is primarily degraded, and at high doses (25–100 μM), it remains largely un-metabolized. This indicates that C10-Cer effectively enters the endogenous sphingolipid metabolic network, unlike the longer C16 chain, which is poorly processed [1].

Lipid Metabolism Sphingolipidomics Tracer Studies

Cholesterol Efflux: Potency of N-Decanoylsphingosine is Inferred to be Similar to C6/C8, Requiring Higher Onset Concentration Than C2

In the context of stimulating ABCA1-mediated cholesterol efflux to apolipoprotein A-I (a key step in HDL formation), ceramide N-acyl chain length influences the required concentration. While N-Decanoylsphingosine (C10) was not directly measured, its chain length places it between the extensively studied C6/C8 analogs and the longer C16. The data show that medium-chain ceramides (C6, C8) require a higher onset concentration to stimulate efflux compared to the less hydrophobic C2-ceramide, despite achieving a similar maximal effect (2- to 5-fold increase) [1]. This suggests C10-ceramide would share this concentration-dependent characteristic.

Cardiovascular Disease Lipid Metabolism ABCA1 Transporter

Recommended Application Scenarios for N-Decanoylsphingosine (C10-Ceramide)


Apoptosis Studies Requiring an Intermediate Cytotoxic Window

Based on its intermediate IC50 values (44-46 μM in MDA435/LCC6 cells) [1], N-Decanoylsphingosine is ideally suited for apoptosis assays where a wide and measurable cytotoxic window is required. In experiments where C6-ceramide (IC50 ~3-14 μM) induces overly rapid cell death, making mechanistic dissection difficult, C10-ceramide provides a more gradual and tractable dose-response curve. This makes it a superior tool for studying signaling events upstream of terminal apoptosis, or for use in cell lines with varying sensitivities [1].

Sphingolipid Metabolic Tracer and Precursor Feeding Studies

N-Decanoylsphingosine is the optimal choice for metabolic labeling experiments due to its proven ability to be taken up by cells and efficiently converted into downstream complex sphingolipids like sphingomyelin and glucosylceramide [2]. Unlike C16-ceramide, which is poorly metabolized and remains largely intact, C10-ceramide serves as a functional biosynthetic precursor [2]. This property is essential for researchers using radiolabeled or stable isotope-labeled ceramides to trace flux through the sphingolipid pathway and identify enzyme products [2].

Investigations into Ceramide's Role in Hemostasis and Platelet Function

In platelet biology research, the choice of ceramide analog is critical due to the functional switch from inhibition to enhancement of platelet activation based on acyl chain length [3]. N-Decanoylsphingosine, with a 10-carbon chain, is inferred to belong to the class of ceramides (C6, C8) that enhance agonist-induced platelet aggregation, in contrast to the inhibitory C2-ceramide [3]. Therefore, C10-ceramide is the appropriate tool for studies aiming to model pro-thrombotic ceramide signaling, where the use of C2-ceramide would produce entirely opposite and misleading results [3].

Studies on Multidrug Resistance (MDR) in Cancer

N-Decanoylsphingosine is a valuable compound for oncology research focused on multidrug resistance (MDR). Its cytotoxicity profile is remarkably consistent between wild-type (IC50 = 44.1 μM) and MDR1-overexpressing (IC50 = 46 μM) MDA435/LCC6 human breast cancer cells, showing an approximate 1.04-fold difference in potency [1]. This suggests that its cellular activity is not significantly compromised by P-glycoprotein-mediated drug efflux, making it a robust tool for studying ceramide-mediated cell death pathways in MDR tumor models, where other chemotherapeutic agents may fail [1].

Technical Documentation Hub

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